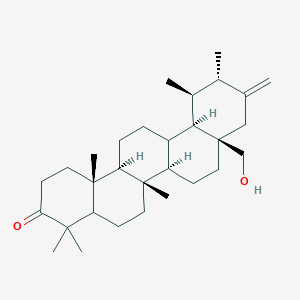
Tamarixone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tamarixone, also known as this compound, is a useful research compound. Its molecular formula is C30H48O2 and its molecular weight is 440.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Applications
Antimicrobial Activity
Tamarixone has shown significant antimicrobial properties against a range of pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics. For instance, research has demonstrated its effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli, which are notorious for causing various infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have indicated that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic conditions .
Antioxidant Properties
this compound possesses antioxidant capabilities that help in neutralizing free radicals in biological systems. This property is crucial for preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. Research highlights its role in enhancing cellular defense mechanisms against oxidative damage .
Environmental Applications
Phytoremediation
this compound is being explored for its role in phytoremediation — the use of plants to remove contaminants from soil and water. The Tamarix species, known for their ability to thrive in saline environments, can absorb heavy metals and other pollutants, thereby improving soil quality and reducing environmental toxicity .
Soil Stabilization
Due to its root system's ability to bind soil particles, this compound can contribute to soil stabilization in arid regions. This application is particularly relevant in combating desertification and promoting sustainable land management practices .
Material Science Applications
Biodegradable Polymers
Recent studies have focused on incorporating this compound into biodegradable polymer matrices. This application aims to enhance the mechanical properties of bioplastics while maintaining their environmental friendliness. The incorporation of this compound has been shown to improve tensile strength and elasticity, making these materials suitable for various packaging applications .
Nanocomposites
this compound is also being investigated for use in nanocomposites, where it can serve as a reinforcing agent. Its unique chemical structure allows it to interact effectively with nanomaterials, leading to enhanced thermal stability and mechanical performance .
Case Studies
Propriétés
Numéro CAS |
119708-40-6 |
|---|---|
Formule moléculaire |
C30H48O2 |
Poids moléculaire |
440.7 g/mol |
Nom IUPAC |
(6aS,6bR,8aR,11S,12S,12aR,14aS,14bR)-8a-(hydroxymethyl)-4,4,6a,11,12,14b-hexamethyl-10-methylidene-1,2,4a,5,6,6a,6b,7,8,9,11,12,12a,13,14,14a-hexadecahydropicen-3-one |
InChI |
InChI=1S/C30H48O2/c1-18-16-30(17-31)15-10-22-21(26(30)20(3)19(18)2)8-9-24-28(22,6)13-11-23-27(4,5)25(32)12-14-29(23,24)7/h19-24,26,31H,1,8-17H2,2-7H3/t19-,20+,21?,22-,23?,24+,26-,28+,29+,30+/m1/s1 |
Clé InChI |
SKTKWKQBCTYFMA-LOMYOCKRSA-N |
SMILES |
CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(=O)C5(C)C)C)C)CO)C |
SMILES isomérique |
C[C@H]1[C@@H](C(=C)C[C@]2([C@H]1C3CC[C@H]4[C@]([C@@H]3CC2)(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)CO)C |
SMILES canonique |
CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(=O)C5(C)C)C)C)CO)C |
Synonymes |
tamarixone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















